molecular formula C19H27Cl3N2O B2892686 ML218 (hydrochloride) CAS No. 2319922-08-0

ML218 (hydrochloride)

Cat. No.: B2892686
CAS No.: 2319922-08-0
M. Wt: 405.79
InChI Key: IDCVEUISZZKMKJ-ANGAXHOCSA-N
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Description

ML218 hydrochloride is a potent, selective, and orally active inhibitor of T-type Ca2+ channels (Cav3.1, Cav3.2, Cav3.3). It has IC50s of 310 nM and 270 nM for Cav3.2 and Cav3.3, respectively . It inhibits the burst activity in subthalamic nucleus (STN) neurons . It has no significant inhibition of L- or N-type calcium channels, K ATP or hERG potassium channels . It can penetrate the blood-brain barrier .


Molecular Structure Analysis

The cryo-EM structures of Cav3.2 alone and in complex with four T-type calcium channel selective antagonists, including ML218, have been presented . The structures suggest an interplay of proliferation factors during the bacterial antigens and calcium channel drug interaction .

Scientific Research Applications

1. Inhibition of Oral Cancer Cell Proliferation

ML218 (hydrochloride) has been found to be more efficient than capsaicin in inhibiting bacterial antigen-induced proliferation of Cal 27 oral cancer cells. It acts as a T-type voltage-gated calcium channel blocker, effectively reducing LPS-induced oral cancer cell proliferation, increasing apoptosis and cell death. However, its efficacy is significantly reduced in the presence of bacterial antigens. This suggests a potential role of ML218 in oral cancer treatment and highlights the interaction between bacterial antigens and calcium channel drugs in cancer proliferation (Chakraborty et al., 2021).

2. Effects in Neuropathy

ML218 (hydrochloride) has shown relevance in neuropathic conditions. In a study on dorsal root ganglion neurons, ML218 effectively prevented spontaneous activity and hyperexcitability associated with paclitaxel-induced neuropathy. It inhibited T-type calcium channels and displayed potential in treating neuropathic pain (Li et al., 2017).

3. Lack of Antiparkinsonian Effects in Monkeys

In research involving MPTP-treated parkinsonian monkeys, systemic injections of ML218 did not demonstrate specific antiparkinsonian effects. This indicates that while ML218 can interact with relevant neural mechanisms, it may not be effective in treating Parkinson's disease symptoms due to its sedative effects (Galván et al., 2016).

4. Potential in Neurological Disorders

ML218 has been identified as a selective T-Type calcium channel inhibitor with significant effects on STN neurons and potential therapeutic roles in neurological disorders like pain, epilepsy, and sleep disorders. It exhibits robust effects in inhibiting T-type calcium current and rebound burst activity in neurons, indicating its potential in various neurological applications (Xiang et al., 2011).

5. Modulation of Thalamic Activity in Parkinsonian Monkeys

In Parkinsonian monkeys, intrathalamic microinjections of ML218 partially normalized thalamic activity by reducing rebound bursts and increasing gamma frequency oscillations. However, it did not significantly alter Parkinsonism-related changes in firing rates and beta frequency range oscillations. This study highlights the nuanced effects of ML218 on neural activity relevant to Parkinson's disease (Devergnas et al., 2016).

Mechanism of Action

Target of Action

ML218 (hydrochloride) is a selective inhibitor of T-type calcium channels . The primary targets of this compound are the CaV3.2 and CaV3.3 channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

ML218 (hydrochloride) interacts with its targets, the T-type calcium channels, by binding to them and inhibiting their function . This results in a decrease in calcium ion flow through these channels, which can lead to changes in cellular functions that depend on calcium signaling .

Biochemical Pathways

The inhibition of T-type calcium channels by ML218 (hydrochloride) affects various biochemical pathways. For instance, it decreases burst activity in subthalamic nucleus (STN) neurons . .

Pharmacokinetics

ML218 (hydrochloride) is orally active , indicating that it can be absorbed through the digestive tract. It is soluble in DMSO and ethanol, which suggests that it may have good bioavailability . .

Result of Action

The action of ML218 (hydrochloride) leads to several molecular and cellular effects. It has been shown to inhibit oral cancer cell proliferation . Additionally, it increases apoptosis and cell death . These effects can be significantly reduced in the presence of certain bacterial antigens .

Action Environment

The action, efficacy, and stability of ML218 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of bacterial antigens can reduce the efficacy of ML218 (hydrochloride) in inhibiting oral cancer cell proliferation . This suggests that the biological environment in which the compound acts can significantly impact its effectiveness.

Future Directions

A future study could extend the current knowledge to see the effect of different ML218 HCl concentrations on the cell viability of Cal 27 . The determination of ML218 HCl concentrations was done with the help of a RealTime MT Glo cell viability assay . The results suggest that bacterial antigen reduction of drug efficacy should be considered for developing newer pharmacological agents or testing the efficacy of the existing oral cancer chemotherapeutic agents . Voltage-gated calcium channel drugs should be considered for future oral cancer research .

Biochemical Analysis

Biochemical Properties

ML218 (hydrochloride) plays a crucial role in biochemical reactions by interacting with T-type calcium channels, specifically Cav3.1, Cav3.2, and Cav3.3 . The compound inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . It does not significantly inhibit L- or N-type calcium channels, K ATP or hERG potassium channels .

Cellular Effects

ML218 (hydrochloride) has been shown to have profound effects on various types of cells and cellular processes. It inhibits the burst activity in subthalamic nucleus (STN) neurons . In the context of cancer, ML218 (hydrochloride) has been found to inhibit oral cancer cell proliferation . Its efficacy was significantly reduced in the presence of bacterial antigens .

Molecular Mechanism

The molecular mechanism of action of ML218 (hydrochloride) involves its binding and inhibition of T-type calcium channels . By inhibiting these channels, ML218 (hydrochloride) decreases burst activity in neurons and inhibits the proliferation of certain cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as the inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

In animal models, ML218 (hydrochloride) has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol

Metabolic Pathways

As an inhibitor of T-type calcium channels, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

It has been shown to penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.

Subcellular Localization

Given its role as a T-type calcium channel inhibitor, it is likely localized to the cell membrane where these channels are found .

Properties

IUPAC Name

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVEUISZZKMKJ-ZXVFAPHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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